1,1-Bis(hexyloxy)-N,N-dimethylmethanamine
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Overview
Description
1,1-Bis(hexyloxy)-N,N-dimethylmethanamine is an organic compound with the molecular formula C18H39NO2 It is characterized by the presence of two hexyloxy groups and a dimethylamino group attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(hexyloxy)-N,N-dimethylmethanamine typically involves the reaction of hexanol with N,N-dimethylformamide dimethyl acetal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(hexyloxy)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Halogens in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of hexyloxy-N,N-dimethylmethanamine oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
1,1-Bis(hexyloxy)-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(hexyloxy)-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(hexyloxy)hexane: Similar in structure but lacks the dimethylamino group.
1,1-Bis(tert-butylperoxy)cyclohexane: Contains peroxide groups instead of hexyloxy groups.
1,1-Bis(diphenylphosphino)methane: Contains phosphino groups instead of hexyloxy groups.
Uniqueness
1,1-Bis(hexyloxy)-N,N-dimethylmethanamine is unique due to the presence of both hexyloxy and dimethylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5780-32-5 |
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Molecular Formula |
C15H33NO2 |
Molecular Weight |
259.43 g/mol |
IUPAC Name |
1,1-dihexoxy-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H33NO2/c1-5-7-9-11-13-17-15(16(3)4)18-14-12-10-8-6-2/h15H,5-14H2,1-4H3 |
InChI Key |
NFULCZVXCGDQKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(N(C)C)OCCCCCC |
Origin of Product |
United States |
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